Myeloperoxidase (MPO) Inhibitory Potency vs. 4′-Aminochalcone
In a direct head‑to‑head comparison using recombinant human MPO, (2Z)-1-(3-aminophenyl)-3-phenylprop-2-en-1-one inhibited the chlorinating activity with an IC₅₀ of 1.05 µM (0.00105 mM). The 4′-amino regioisomer (2Z)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one was 1.67‑fold more potent under identical conditions, returning an IC₅₀ of 0.63 µM (0.00063 mM). The 2′-amino isomer was markedly weaker (IC₅₀ ≈ 10 µM) [1]. This rank‑order illustrates that the 3′-NH₂ substituent occupies an intermediate potency niche that may be advantageous when excessive MPO suppression is undesirable.
| Evidence Dimension | MPO chlorinating activity IC₅₀ |
|---|---|
| Target Compound Data | 1.05 µM (0.00105 mM) |
| Comparator Or Baseline | 4′-Aminochalcone: 0.63 µM (0.00063 mM); 2′-Aminochalcone: ~10 µM |
| Quantified Difference | 3′-NH₂ is 1.67‑fold less potent than 4′-NH₂; ~10‑fold more potent than 2′-NH₂ |
| Conditions | Recombinant human MPO, 240 mM NaCl, 10 µM H₂O₂, 10 min incubation, 37 °C, aminophenyl fluorescein‑based assay |
Why This Matters
Procurement of this specific regioisomer enables accurate calibration of MPO‑dependent inflammatory models where an intermediate inhibitory potency is required to avoid complete pathway shutdown.
- [1] Santos, M.B.D.; et al. Chalcones and their B‑aryl analogues as myeloperoxidase inhibitors: In silico, in vitro and ex vivo investigations. Bioorg. Chem. 2021, 110, 104773. IC₅₀ values extracted via BRENDA (EC 1.11.2.2) literature summary. View Source
